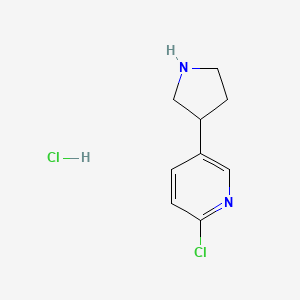

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

Description

BenchChem offers high-quality 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12Cl2N2 |

|---|---|

Molecular Weight |

219.11 g/mol |

IUPAC Name |

2-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;/h1-2,6,8,11H,3-5H2;1H |

InChI Key |

UBQLRYPPEYBIJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CN=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

This guide details the chemical structure, synthesis, and medicinal applications of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical "privileged scaffold" in the development of nicotinic acetylcholine receptor (nAChR) ligands.

A Versatile Scaffold for nAChR Ligand Discovery

Executive Summary

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a bifunctional heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it represents a "meta-nicotine" analog where the pyrrolidine ring is attached at the C3 position to the pyridine C5 position. This specific topology mimics the pharmacophore of epibatidine and acetylcholine , making it a high-value intermediate for developing

Chemical Identity & Structural Analysis[1]

This compound exists as a hydrochloride salt to ensure stability and water solubility. The free base is prone to oxidation and is often an oil, whereas the salt is a stable crystalline solid.

| Property | Detail |

| IUPAC Name | 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride |

| CAS Number (Free Base) | 174789-86-7 |

| CAS Number (HCl Salt) | Varies by stoichiometry (e.g., mono- or dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | 182.65 g/mol (Free Base) |

| Chirality | Contains one chiral center at Pyrrolidine-C3. Available as Racemic, (R), or (S). |

Structural Features & Pharmacophore Logic[1]

-

2-Chloro Pyridine Moiety: The chlorine atom at C2 is electron-withdrawing, lowering the pKa of the pyridine nitrogen. Crucially, it serves as a reactive handle for

displacements (e.g., introducing amines or ethers) or further cross-coupling. -

Pyrrolidine Ring: Provides a secondary amine for hydrogen bonding and cationic interaction with the receptor's aspartate/glutamate residues.

-

3-yl Linkage: Unlike nicotine (2-yl linkage), the 3-yl linkage creates a distinct spatial vector, often improving selectivity for

nAChR subtypes over the ganglionic

Caption: Structural decomposition highlighting the pharmacophoric elements and chiral considerations.

Physicochemical Properties[1][2][3]

The hydrochloride salt significantly alters the handling properties compared to the free base.

| Property | Free Base | Hydrochloride Salt |

| Physical State | Viscous Oil / Low melting solid | White to Off-white Crystalline Solid |

| Solubility | Soluble in DCM, EtOAc, MeOH | Highly soluble in Water, DMSO, MeOH |

| LogP (Calc) | ~1.81 | ~ -0.5 (Ionized) |

| pKa (Pyrrolidine) | ~9.5 (Basic) | N/A (Protonated) |

| pKa (Pyridine) | ~2.5 (Weakly Basic) | ~2.5 |

| Hygroscopicity | Low | High (Desiccated storage required) |

Expert Insight: The 2-chloro substituent reduces the basicity of the pyridine nitrogen significantly compared to pyridine itself (pKa ~5.2). Therefore, in the mono-hydrochloride salt, the proton resides almost exclusively on the pyrrolidine nitrogen.

Synthetic Pathways[4][5][6][7][8]

The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine is non-trivial due to the need to connect two heterocyclic rings. The most robust industrial route utilizes Negishi Cross-Coupling , which offers higher yields and milder conditions than traditional lithiation chemistry.

Protocol: Negishi Cross-Coupling Route

This method couples a 3-pyrrolidinyl zinc reagent with a di-halo pyridine.

Reagents:

-

Starting Material A: 1-Boc-3-iodo-pyrrolidine (Protected precursor).

-

Starting Material B: 2-Chloro-5-iodopyridine (The iodine is more reactive towards Pd insertion than chlorine).

-

Catalyst:

/ S-Phos or -

Zinc Source: Zinc dust /

(to form the organozinc reagent).

Step-by-Step Methodology:

-

Zinc Activation: Activate Zinc dust with 1,2-dibromoethane and TMSCl in dry DMF.

-

Reagent Formation: Add 1-Boc-3-iodo-pyrrolidine to the activated Zn at 40°C. Stir for 1-2 hours to form the alkylzinc iodide species (1-Boc-pyrrolidin-3-yl)ZnI.

-

Coupling: In a separate vessel, dissolve 2-Chloro-5-iodopyridine and the Pd catalyst in THF/DMF. Transfer the organozinc solution to this vessel via cannula.

-

Reaction: Heat to 60-80°C for 4-12 hours. Monitor by LC-MS for the intermediate 2-chloro-5-(1-Boc-pyrrolidin-3-yl)pyridine .

-

Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.

-

Salt Formation: Precipitate the product as the hydrochloride salt using

or Acetone.

Caption: Negishi cross-coupling workflow for the synthesis of the target scaffold.

Applications in Drug Discovery

This scaffold is a cornerstone in the design of nicotinic acetylcholine receptor (nAChR) modulators.

1. Bioisostere of Epibatidine

Epibatidine is a potent analgesic but is too toxic due to lack of receptor subtype selectivity. The 2-chloro-5-(pyrrolidin-3-yl)pyridine scaffold "opens" the bridged ring of epibatidine, retaining the critical distance between the basic nitrogen and the pyridine ring (approx 5-6 Å) while allowing conformational flexibility to tune selectivity.

2. Functionalization Potential

The 2-chloro group is not just a structural feature; it is a synthetic handle.

- Displacement: The chlorine can be displaced by amines, alkoxides, or thiols to generate 2-substituted pyridines.

-

Suzuki/Stille Coupling: The chlorine allows for further extension of the molecule to probe the "accessory binding pocket" of the nAChR.

3. Therapeutic Areas

-

Neuropathic Pain: Targeting

receptors to modulate pain pathways without opioid side effects. -

Cognitive Deficits:

agonists for Alzheimer's and Schizophrenia. -

Smoking Cessation: Partial agonists that mitigate withdrawal symptoms (similar mechanism to Varenicline).

Handling, Safety, and Stability

Safety Protocols:

-

Hazards: The compound is an irritant to eyes, skin, and respiratory system. As a hydrochloride salt, it is acidic in solution.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.

Stability & Storage:

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccants.

-

Temperature: Stable at room temperature (25°C), but long-term storage at 2-8°C is recommended to prevent any slow degradation or discoloration.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free amine).

References

-

Horti, A. G., et al. (2002).[2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[2] Link

-

Carroll, F. I., et al. (2013). "Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues." Journal of Medicinal Chemistry, 56(3). Link

-

Organic Syntheses. (2010). "General methods for Negishi coupling of pyridyl halides." Organic Syntheses, 87, 161. Link

-

PubChem. (2024). "2-Chloro-5-(pyrrolidin-3-yl)pyridine - Compound Summary." National Center for Biotechnology Information. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Process Optimization: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl

Topic: Solubility Profile & Process Chemistry of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl Content Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and Drug Discovery Researchers.

Executive Summary

This technical guide characterizes the solubility behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride (CAS: 1203509-86-9 / 174789-86-7 for free base), a critical scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and Janus kinase (JAK) inhibitors.

As a hydrochloride salt of a secondary amine, this compound exhibits a steep polarity-dependent solubility gradient. While highly soluble in polar protic media (Water, Methanol), it shows significant thermodynamic barriers in non-polar aprotic solvents (Hexanes, Toluene). This guide provides a predicted solubility landscape, a validated protocol for generating precise thermodynamic data, and strategies for recrystallization and free-basing.

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to solvent selection.

-

Compound: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl

-

Molecular Weight: ~219.11 g/mol (HCl salt)[1]

-

Physical Form: Typically a yellow to off-white hygroscopic solid.

-

Key Functional Groups:

-

Pyrrolidine Nitrogen (Protonated): The primary driver of hydrophilicity and high lattice energy.

-

Chloropyridine Ring: Lipophilic moiety, but its contribution is overshadowed by the ionic character of the HCl salt in non-polar media.

-

Solubility Mechanism

The dissolution of this salt is governed by the competition between Lattice Energy (ionic interactions between the protonated amine and chloride ion) and Solvation Energy .

-

Protic Solvents: High solubility due to the ability to solvate both the cation (via lone pairs) and the chloride anion (via hydrogen bonding).

-

Aprotic Solvents: Solubility drops drastically as the solvent loses the ability to stabilize the chloride anion.

Solubility Landscape: Solvent Class Screening

The following table categorizes organic solvents based on their thermodynamic compatibility with the HCl salt. These classifications are derived from standard solubility parameters for pyridine-pyrrolidine salts and literature on analogous intermediates (e.g., Nornicotine derivatives).

Table 1: Predicted Solubility Profile (25°C)

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Polar Protic | Water, Methanol (MeOH) | High (>100 mg/mL) | Dissolution for reactions; Free-basing. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock solutions; High-temp reactions. |

| Lower Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Moderate (10–50 mg/mL) | Primary Recrystallization Solvents. High temperature coefficient allows cooling crystallization. |

| Polar Aprotic (Volatile) | Acetone, Acetonitrile (MeCN) | Low-Moderate (<10 mg/mL) | Slurry washes; Anti-solvent addition. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<5 mg/mL) | Poor for salt; Excellent for free base extraction after neutralization. |

| Esters/Ethers | Ethyl Acetate (EtOAc), MTBE, THF | Very Low (<1 mg/mL) | Anti-solvents. Used to crash out the product from alcohols. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Negligible | Washing non-polar impurities; Oiling-out risk if used aggressively. |

Critical Process Note: In mixtures of Alcohols and Esters (e.g., EtOH/EtOAc), this compound is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the anti-solvent is added too rapidly or at too high a temperature.

Experimental Methodology: Gravimetric & HPLC Assay

To determine the exact saturation point for your specific batch (which varies with polymorph and purity), use the following self-validating protocol.

Workflow Visualization

The following diagram outlines the decision logic for solubility screening and solvent selection.

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Protocol

-

Preparation: Weigh ~50 mg of 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Agitation: Vortex for 1 minute. If fully dissolved, the solubility is >100 mg/mL (Stop). If solid remains, proceed.

-

Equilibration: Place in a thermomixer at 25°C (or target temp) shaking at 750 RPM for 24 hours.

-

Why? Short stirring times measure kinetic solubility, which is often higher than the true thermodynamic solubility needed for stable formulations.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate 100x in Water:MeOH (50:50) and inject against a standard curve.

-

Process Applications

A. Recrystallization Strategy

The most common purification method for this intermediate is recrystallization to remove inorganic salts or non-polar byproducts.

-

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-solvent) .

-

Procedure:

-

Dissolve the crude HCl salt in minimal refluxing Ethanol (approx. 80°C).

-

Hot filter to remove insoluble impurities.[2]

-

Slowly add Ethyl Acetate until slight turbidity is observed.

-

Cool slowly to Room Temperature, then to 0°C.

-

Troubleshooting: If oiling out occurs, reheat to redissolve and add a seed crystal before cooling.

-

B. Free-Basing (Extraction)

To utilize the pyrrolidine amine in a nucleophilic substitution (e.g., S_NAr), the HCl salt must be neutralized.

Figure 2: Free-basing workflow. The free base partitions strongly into DCM.

-

Protocol: Dissolve HCl salt in water (pH < 2). Adjust pH to >10 using 1N NaOH or saturated Na2CO3. Extract 3x with Dichloromethane (DCM). The free base is highly soluble in DCM, whereas the HCl salt is not.

References

-

PubChem. (n.d.).[3] 2-Chloro-5-(pyrrolidin-3-yl)pyridine. National Library of Medicine. Retrieved March 8, 2026, from [Link]

-

Brown, L. L., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841-2849.[4] (Context for solubility of similar pyridine-pyrrolidine scaffolds).

- Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.

Sources

- 1. Pyridine, 2-chloro-4-(3-pyrrolidinyl)-, hydrochloride (1:1) CAS#: 2060051-26-3 [chemicalbook.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine | C11H15ClN2 | CID 172624390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride

The following technical guide details the synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) agonists.

Executive Summary

The 3-(pyridin-3-yl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous nAChR modulators (e.g., Tebanicline, Varenicline analogs). The presence of the chlorine atom at the C2 position of the pyridine ring is electronically significant, influencing both the basicity of the pyridine nitrogen and the lipophilicity of the overall molecule.

This guide prioritizes a Suzuki-Miyaura Cross-Coupling approach followed by chemoselective hydrogenation. This route is selected for its scalability, functional group tolerance, and the commercial availability of stable boronic ester precursors, superior to air-sensitive alkylzinc reagents (Negishi) or harsh lithiation protocols.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into stable precursors. The critical bond disconnection is the C(sp2)-C(sp3) bond between the pyridine ring and the pyrrolidine heterocycle.

Logical Disconnection

-

Target: 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl.

-

Precursor 1 (Deprotection): N-Protected 3-(6-chloropyridin-3-yl)pyrrolidine (Protecting Group: Boc or Cbz).

-

Precursor 2 (Reduction): N-Protected 3-(6-chloropyridin-3-yl)-2,5-dihydro-1H-pyrrole (Introduction of unsaturation allows for sp2-sp2 coupling).

-

Starting Materials (Coupling): 2-Chloro-5-iodopyridine (Electrophile) + N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (Nucleophile).

Figure 1: Retrosynthetic strategy utilizing a Suzuki-Miyaura coupling followed by reduction.

Synthetic Route: Step-by-Step Protocol

Phase 1: The Suzuki-Miyaura Coupling

Objective: Construct the biaryl/heteroaryl carbon framework. Rationale: Using the 3,4-dehydro pyrrolidine boronate avoids the instability associated with saturated secondary alkyl boronic acids.

-

Reagents:

-

2-Chloro-5-iodopyridine (1.0 equiv)

-

N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.1 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equiv)

-

Base: Potassium Carbonate (K2CO3) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Protocol:

-

Charge a reaction vessel with 2-chloro-5-iodopyridine, the boronate ester, and K2CO3.

-

Add the Dioxane/Water solvent mixture and degas with nitrogen for 15 minutes (sparging).

-

Add Pd(dppf)Cl2 under a nitrogen stream.

-

Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC for consumption of the iodopyridine.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(6-chloropyridin-3-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate.

Phase 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without dechlorinating the pyridine ring. Critical Control Point: Standard Pd/C can cause hydrogenolysis of the C-Cl bond.

-

Reagents:

-

Intermediate from Phase 1.

-

Catalyst: Platinum(IV) oxide (PtO2, Adams' Catalyst) OR Rhodium on Carbon (Rh/C).

-

Solvent: Methanol or Ethanol.

-

Hydrogen Source: H2 gas (1 atm or balloon pressure).

-

Protocol:

-

Dissolve the dihydro-intermediate in methanol.

-

Add PtO2 (5 wt% loading relative to substrate).

-

Purge the vessel with nitrogen, then introduce hydrogen gas (balloon).

-

Stir at room temperature for 2–4 hours.

-

Monitoring: Monitor closely by LCMS. Stop immediately upon disappearance of the alkene to prevent dechlorination.

-

Workup: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain tert-butyl 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate.

Phase 3: Deprotection and Salt Formation

Objective: Isolate the final stable hydrochloride salt.

-

Reagents:

Protocol:

-

Dissolve the N-Boc intermediate in a minimal amount of dry 1,4-dioxane or DCM.

-

Add 4.0 M HCl in dioxane (5–10 equiv) dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2 hours. A white precipitate should form.

-

Isolation: Dilute the slurry with diethyl ether or MTBE to maximize precipitation.

-

Filter the solid under nitrogen (hygroscopic). Wash with ether.

-

Drying: Dry under high vacuum at 40°C to yield 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride .

Analytical Data Summary (Expected)

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 219.09 g/mol (Free base: 182.65) |

| 1H NMR (D2O) | Characteristic pyridine protons: δ ~8.3 (d, 1H), 7.8 (dd, 1H), 7.4 (d, 1H). Pyrrolidine multiplets: 3.2–3.8 ppm. |

| LCMS (ESI+) | [M+H]+ = 183.1 (matches Cl isotope pattern 3:1) |

| Solubility | Soluble in water, methanol, DMSO. |

Process Workflow Diagram

Figure 2: Sequential process flow for the synthesis of the target hydrochloride salt.

Safety & Handling

-

Chlorinated Pyridines: Can be skin irritants and toxic if inhaled. Handle in a fume hood.

-

Hydrogenation: H2 gas is flammable. Ensure proper grounding of equipment to prevent static discharge during catalyst filtration (PtO2 is pyrophoric when dry).

-

HCl/Dioxane: Corrosive and moisture sensitive.

References

-

Organic Syntheses Procedure (General Pyridine Functionalization) Source: Organic Syntheses URL:[Link]

-

Synthesis of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy) analogs (Related Scaffold) Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids Title: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides Source: Royal Society of Chemistry (Chem Comm) URL:[1][3][Link]

-

Negishi Coupling of Secondary Alkylzinc Halides Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: Journal of the American Chemical Society URL:[4][Link]

-

Commercial Availability of Intermediates (Validation) Title: Ethyl 3-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 174789-93-6) Source:[5][6][7][8] Accela ChemBio URL:[5][6][7][Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 5. 2268057-80-1,2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]decane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2763749-06-8,2-Azabicyclo[3.1.1]heptan-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 319452-62-5,Ethyl 6-(Chlorosulfonyl)hexanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 174789-93-6,Ethyl 3-(6-Chloropyridin-3-yl)-2,3-dihydro-1H-pyrrole-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

pKa values and ionization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

An In-Depth Technical Guide to the pKa Values and Ionization of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride

Abstract

The ionization constant (pKa) is a fundamental physicochemical property that dictates the behavior of a drug candidate throughout the development pipeline.[1][2] It profoundly influences critical pharmacokinetic and biopharmaceutical characteristics, including solubility, permeability, absorption, distribution, metabolism, and excretion (ADME).[3][4][5] This guide provides a comprehensive technical examination of the ionization behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride, a molecule featuring two distinct basic centers. We will explore the theoretical underpinnings of its ionization, detail robust experimental methodologies for precise pKa determination, discuss the utility of computational prediction tools, and synthesize these findings to understand the compound's physiological disposition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage a deep understanding of pKa to optimize molecular design and accelerate therapeutic development.

Introduction: The Critical Role of pKa in Drug Discovery

In medicinal chemistry, the ability of a molecule to accept or donate a proton at a given pH—its ionization state—is paramount. This behavior is quantified by the pKa value, the negative logarithm of the acid dissociation constant (Ka).[3] A molecule's charge state directly impacts its interaction with the biological environment. For instance, the pH-partition hypothesis posits that only the un-ionized, more lipophilic form of a drug can efficiently diffuse across cellular membranes.[5][6] Consequently, understanding the pKa profile of a compound like 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is not an academic exercise but a prerequisite for predicting its in vivo performance and designing effective formulations.

Molecular Structure and Ionizable Centers:

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride possesses two nitrogen atoms capable of protonation: the pyridine ring nitrogen and the secondary amine nitrogen of the pyrrolidine ring.

-

Pyrrolidine Nitrogen: As a secondary aliphatic amine, this group is expected to be strongly basic, with a pKa value typically in the range of 9-11.

-

Pyridine Nitrogen: The basicity of the pyridine nitrogen is significantly modulated by the presence of the electron-withdrawing chloro-substituent at the 2-position. This effect reduces the electron density on the nitrogen, making it less basic than unsubstituted pyridine (pKa ≈ 5.2). Its pKa is therefore expected to be considerably lower.[7][8]

The hydrochloride salt form indicates that, in its solid state, at least one of these nitrogen centers is protonated. This guide will elucidate the methods to precisely determine the pKa values for both centers and explore the implications of this dual-basic character.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For a basic compound (B), the equilibrium with its conjugate acid (BH+) is:

BH⁺ ⇌ B + H⁺

The corresponding Henderson-Hasselbalch equation is:

pH = pKa + log₁₀([B] / [BH⁺])

Where:

-

[B] is the concentration of the un-ionized (free base) form.

-

[BH⁺] is the concentration of the ionized (conjugate acid) form.

This equation is the cornerstone for predicting the percentage of a drug that exists in an ionized versus un-ionized state at any given pH, which is critical for modeling its behavior in different physiological compartments like the stomach (pH 1-3) and the small intestine (pH 6-7.5).[6][9]

Caption: Relationship between pH, pKa, and ionization state.

Methodologies for pKa Determination

An integrated approach combining computational prediction with experimental validation provides the most reliable ionization profile.[1][2]

Computational Prediction of pKa

In early-stage drug discovery, in silico methods offer a rapid, cost-effective way to estimate pKa values for large numbers of compounds.[1] These tools use various algorithms:

-

Empirical/Database Methods: Software like ACD/Labs Percepta and ChemAxon's Calculator Plugins compare the query structure to a large database of experimentally determined pKa values and apply corrections based on structural motifs.[10]

-

Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can calculate pKa values from first principles by computing the free energy change of the protonation/deprotonation reaction.[11][12]

-

Machine Learning: Modern approaches use graph neural networks and other machine learning models trained on vast datasets to predict pKa with increasing accuracy.[13][14]

For 2-Chloro-5-(pyrrolidin-3-yl)pyridine, a predicted pKa of ~8.6 for a structurally similar compound has been reported, likely corresponding to the more basic pyrrolidine nitrogen.[15] The pyridine nitrogen pKa is predicted to be significantly lower, likely in the range of 3-4, due to the chloro-substituent. These predictions provide a valuable starting point but require experimental confirmation.

Experimental Determination: Protocols and Best Practices

Experimental measurement remains the gold standard for accurate pKa determination. The choice of method depends on factors like compound purity, solubility, and available quantity.

| Method | Principle | Advantages | Limitations |

| Potentiometric Titration | The compound is titrated with a standardized acid or base, and the pH is monitored with an electrode. The pKa is the pH at the half-equivalence point.[16][17] | High precision and accuracy; considered a "gold standard" method.[17] | Requires milligram quantities of pure compound; can be challenging for poorly soluble substances. |

| UV-Vis Spectrophotometry | Measures the change in UV-Vis absorbance as a function of pH. Requires a chromophore near the ionization center.[18][19] | High sensitivity (requires microgram quantities); compatible with 96-well plate format for higher throughput.[19] | Only applicable if ionization causes a change in the UV-Vis spectrum. |

| Capillary Electrophoresis (CE) | Measures the electrophoretic mobility of the compound across a range of pH values. Mobility changes with the compound's charge state.[20][21] | High throughput; requires very small sample amounts; suitable for impure samples and poorly soluble compounds.[4][21][22] | Requires a chromophore for UV detection; instrumentation can be more complex. |

Protocol 1: pKa Determination by Potentiometric Titration

This protocol describes a self-validating system for the precise determination of the two pKa values of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride.

1. Instrument Calibration and Preparation:

- Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[16][23] Ensure the slope is between 95-105%.

- Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) titrants.

- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16][23]

2. Sample Preparation:

- Accurately weigh an appropriate amount of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride to prepare a ~1-2 mM solution in deionized water.

- In a titration vessel, add a known volume of the sample solution and add KCl solution to achieve a final concentration of 0.15 M.

- Place a magnetic stir bar in the vessel and begin gentle stirring.

3. Titration Workflow:

- Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of basic compounds.[16][23]

- Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not interfere with the stir bar.

- Titration for the Higher pKa (Pyrrolidine): Begin titrating the solution with standardized 0.1 M HCl. Add titrant in small increments (e.g., 0.02-0.05 mL) and record the pH after the reading stabilizes. Continue well past the first equivalence point.

- Titration for the Lower pKa (Pyridine): In a separate experiment, start with the sample solution and titrate with standardized 0.1 M NaOH to determine the pKa of the conjugate acid of the pyridine.

4. Data Analysis:

Plot the recorded pH values against the volume of titrant added.

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).[16] The two distinct buffer regions in the titration curves will correspond to the two pKa values of the molecule.

Caption: Workflow for pKa determination by potentiometric titration.

Ionization Profile and Pharmacokinetic Implications

With two basic centers, 2-Chloro-5-(pyrrolidin-3-yl)pyridine will exist as a mixture of species depending on the pH. The expected pKa values (pKa₁ ≈ 3-4 for the pyridinium ion; pKa₂ ≈ 9-11 for the pyrrolidinium ion) allow us to predict its ionization state in key physiological environments.

| Physiological Compartment | Typical pH | Expected Dominant Species | Implications for ADME |

| Stomach | 1.5 - 3.5 | Dicationic (Both N's protonated) | High aqueous solubility, but poor membrane permeability and minimal absorption.[9] |

| Duodenum/Jejunum | 6.0 - 7.5 | Monocationic (Pyrrolidine protonated) | Increased fraction of the un-ionized form of the pyridine ring improves absorption. The compound is still charged, maintaining good solubility. |

| Blood Plasma | ~7.4 | Monocationic (Pyrrolidine protonated) | The charged state influences plasma protein binding and distribution into tissues. Permeability across the blood-brain barrier may be limited. |

Structure-Activity Relationship Insights: The ionization state is not just critical for ADME but also for target engagement. If the biological target has a negatively charged binding pocket (e.g., with aspartate or glutamate residues), the cationic form of the drug may form a crucial ionic bond (salt bridge), enhancing potency.[4] Understanding which nitrogen is protonated at physiological pH is therefore essential for rational drug design.

Conclusion

The ionization behavior of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is defined by its two basic centers, the pyrrolidine and pyridine nitrogens, which possess distinct pKa values. A comprehensive evaluation, integrating computational predictions with rigorous experimental determination via methods like potentiometric titration, is essential for accurately characterizing its ionization profile. This knowledge is indispensable for drug development professionals, as it directly informs predictions of the compound's solubility, absorption, distribution, and potential for target interaction. By grounding drug design and formulation strategies in a solid understanding of pKa, researchers can significantly improve the efficiency of the drug discovery process and increase the likelihood of developing successful therapeutic agents.[3]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]

-

Poirier, M. A., et al. (2015). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Available from: [Link]

-

Schanker, L. S., et al. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Pena-Vengoechea, S., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A. Available from: [Link]

-

Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]

-

Oumada, F. Z., et al. (2014). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]

-

Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

-

Poole, C. F. (2004). Determination of acid dissociation constants by capillary electrophoresis. Journal of Chromatography A. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

-

ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. Available from: [Link]

-

Barbos, I., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Available from: [Link]

-

Völgyi, G., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

Pharmacy Concepts. (2021). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]

-

Lin, L., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

-

Rowan. pKa Prediction. Available from: [Link]

-

Schrödinger. Macro-pKa. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? Available from: [Link]

-

Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Tripod. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

-

SlideShare. (2017). pKa and log p determination. Available from: [Link]

-

AccessPhysiotherapy. Chapter 3. Pharmacokinetics. Available from: [Link]

-

University of Missouri–St. Louis. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Available from: [Link]

-

PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link]

-

ResearchGate. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available from: [Link]

-

Boche, M. B., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. Available from: [Link]

-

ResearchGate. (2025). Determination of the pK a values of some pyridine derivatives by computational methods. Available from: [Link]

-

PubChemLite. 2-chloro-5-(pyrrolidin-2-yl)pyridine. Available from: [Link]

-

PubChem. 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. Available from: [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. peerj.com [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 10. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. schrodinger.com [schrodinger.com]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. pKa Prediction | Rowan [rowansci.com]

- 14. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-CHLORO-3-METHYL-5-[(2S)-PYRROLIDIN-2-YL]PYRIDINE CAS#: 1213921-98-2 [chemicalbook.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. analiza.com [analiza.com]

- 23. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Biological Activity & Synthetic Utility of 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride

The following technical guide details the biological activity, synthetic pathways, and pharmacological significance of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , a critical scaffold in neuropharmacology.

Executive Summary

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride (CAS: 174789-86-7 for free base) is a high-value heterocyclic intermediate used primarily in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it represents a "ring-opened" analog of the potent alkaloid Epibatidine , retaining the critical 2-chloro-5-pyridyl pharmacophore while lacking the rigid azabicyclo[2.2.1]heptane bridge.

This guide analyzes its role as a flexible scaffold for

Chemical Identity & Structural Biology

Molecular Specifications

-

IUPAC Name: 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

-

Molecular Formula:

[1] -

Molecular Weight: 219.11 g/mol (HCl salt)

-

Key Structural Features:

-

Pyridine Ring: Substituted at the 2-position with Chlorine (electron-withdrawing, lipophilic) and the 5-position with the pyrrolidine ring.

-

Pyrrolidine Ring: A secondary amine attached at the C3 position. This creates a chiral center (unless racemic), though the 3-substitution pattern mimics the spatial arrangement of nornicotine (which is 2-substituted) and epibatidine .

-

Structural Homology & Pharmacophore

The molecule serves as a simplified surrogate for rigid nicotinic ligands. Its biological activity is driven by two key interactions within the nAChR binding pocket:

-

Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) forms a cation-

interaction with Trp149 (in -

H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Leu119 (or equivalent).

-

The "Chlorine Effect": The 2-chloro substituent reduces the basicity of the pyridine nitrogen (lowering

), which paradoxically increases affinity for

Caption: Pharmacophore mapping of the intermediate within the nAChR orthosteric site.

Biological Activity Profile

Receptor Affinity & Selectivity

While often used as an intermediate, the molecule itself possesses significant biological activity:

-

Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs).[1][2][3][4][5]

-

Subtype Selectivity: High affinity for

( -

Functional Activity: It acts as a partial agonist . The flexibility of the pyrrolidine ring (compared to the rigid bridge in Epibatidine) allows for "induced fit" binding but typically results in lower intrinsic efficacy than full agonists like Epibatidine.

SAR Implications for Drug Design

This intermediate is the "parent" scaffold for a library of 3-substituted pyridines. Modifications at the pyrrolidine nitrogen (N-alkylation) dramatically alter activity:

-

N-H (Intermediate): High affinity, moderate BBB permeability.

-

N-Methyl (Analogs): Often increases affinity but may reduce selectivity.

-

N-Azetidinylmethoxy (ABT-594): The intermediate is a precursor to Tebanicline-like compounds where the pyrrolidine is replaced or modified to optimize the N-N distance (approx. 5-6 Å).

Synthetic Utility & Protocols

The synthesis of 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically employs Palladium-catalyzed cross-coupling (Negishi or Suzuki-Miyaura) followed by deprotection.

Synthesis Pathway (Negishi Coupling)

This route is preferred for scale-up due to the stability of the zinc reagent and high yields.

-

Reagents: 2-Chloro-5-iodopyridine, (N-Boc-pyrrolidin-3-yl)zinc iodide.

-

Catalyst:

or -

Deprotection: 4M HCl in Dioxane.

Caption: Negishi cross-coupling route for the synthesis of the target hydrochloride salt.

Experimental Protocol: Negishi Coupling

Objective: Synthesis of tert-butyl 3-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylate.

-

Zinc Reagent Preparation:

-

In a dry flask under Argon, activate Zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.

-

Add tert-butyl 3-iodopyrrolidine-1-carboxylate (1.0 eq) dropwise. Stir at 40°C for 2 hours to form the organozinc reagent.

-

-

Coupling Reaction:

-

To the zinc reagent solution, add 2-chloro-5-iodopyridine (0.9 eq) and

(0.05 eq). -

Heat the mixture to 60°C for 12 hours.

-

Quench: Cool to RT, quench with saturated

, extract with EtOAc.

-

-

Purification:

-

Dry organic layer over

, concentrate. -

Purify via flash chromatography (Hexane/EtOAc gradient).

-

-

Salt Formation:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add 4M HCl in dioxane (5 eq). Stir for 4 hours.

-

Filter the white precipitate (Product) and wash with ether.

-

In Vitro Characterization Protocols

Radioligand Binding Assay ( )

To validate the biological activity of the synthesized intermediate.

-

Membrane Source: Rat cerebral cortex or HEK293 cells stably expressing human

nAChRs. -

Radioligand:

-Epibatidine (0.5 nM) or -

Non-specific Binding: Determined using 300

M (-)-Nicotine. -

Procedure:

-

Incubate membranes (50

g protein) with radioligand and varying concentrations of 2-Chloro-5-(pyrrolidin-3-yl)pyridine ( -

Incubate at 25°C for 75 minutes.

-

Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Count radioactivity via liquid scintillation.

-

-

Data Analysis: Determine

and convert to

Safety & Handling

-

Hazard Classification: The intermediate is an Irritant (Skin/Eye) and potentially Toxic if swallowed (Nicotinic agonist effects).

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration as hazardous chemical waste containing nitrogen and chlorine.

References

-

Horti, A. G., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry, 45(13), 2841-2849.[4] Link

-

Holladay, M. W., et al. (1998). "Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent." Journal of Medicinal Chemistry, 41(4), 407-412. Link

-

Carroll, F. I., et al. (2002). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)deschloroepibatidine analogues." Journal of Medicinal Chemistry, 45(21), 4755–4761. Link

-

ChemScene. (n.d.). "2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride Product Information." ChemScene. Link

-

Sigma-Aldrich. (n.d.). "2-(Pyrrolidin-3-yl)pyridine hydrochloride Safety Data Sheet." Merck KGaA. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]

An In-depth Technical Guide to the Safety Data Sheet (SDS) Interpretation for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl

A Senior Application Scientist's Framework for Handling Novel Chemical Entities with Limited Safety Data

Author's Note: As of the final compilation of this guide, a comprehensive, verified Safety Data Sheet (SDS) for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl (CAS No. 174789-86-7) is not publicly available. This situation is common in research and development environments where novel chemical entities (NCEs) are synthesized and utilized before extensive safety profiling is complete.

This guide, therefore, serves a dual purpose. First, it provides the most accurate possible safety interpretation for the target compound by synthesizing data from structurally analogous chemicals and supplier-provided hazard statements. Second, it establishes a trustworthy, field-proven framework for how researchers, scientists, and drug development professionals should approach the safe handling of any NCE when a complete SDS is unavailable. This methodology is grounded in the principles of proactive risk assessment and the hierarchy of controls, ensuring a self-validating system of safety.

Part 1: Anticipated Hazard Identification and Classification

In the absence of a specific SDS, our primary directive is to anticipate hazards based on the chemical's structure and the limited data available. The molecule is a chlorinated pyridine derivative and is supplied as a hydrochloride salt. This information alone suggests potential for irritation and corrosivity. Several chemical suppliers have assigned a consistent, albeit incomplete, set of Globally Harmonized System (GHS) hazard statements to this compound.

The GHS provides a standardized language for communicating chemical hazards.[1][2] Understanding these statements is the first step in building a robust safety protocol.

Table 1: Anticipated GHS Classification for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl

| Hazard Code | Hazard Statement | Interpretation and Rationale for this Chemical Class |

| H302 | Harmful if swallowed.[3][4] | Many nitrogen-containing heterocyclic compounds exhibit oral toxicity. The body can metabolize them into reactive intermediates, leading to systemic effects. |

| H315 | Causes skin irritation.[3][4] | Chlorinated aromatic systems can be irritating to the skin upon direct contact. The hydrochloride salt can contribute to this effect by creating an acidic local environment. |

| H319 | Causes serious eye irritation.[3][4] | As a fine particulate solid and an acidic salt, the compound can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately. |

| H335 | May cause respiratory irritation.[3][4] | Fine, lightweight powders can be easily inhaled, causing irritation to the nose, throat, and lungs. This is a common hazard for many solid research chemicals. |

This classification leads to the assignment of the "Exclamation Mark" pictogram under GHS, signaling these specific health hazards.

Caption: Logical flow from chemical properties to GHS classification.

Part 2: Proactive Exposure Controls & Personal Protective Equipment (PPE)

With no defined Occupational Exposure Limits (OELs) like a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), a conservative approach to exposure control is mandatory. The goal is to minimize any potential contact. This is achieved through a multi-layered defense system known as the Hierarchy of Controls.

Caption: The Hierarchy of Controls for chemical safety.

For this compound, we will focus on robust Engineering Controls, Administrative Controls, and PPE.

Engineering Controls

These are the first and most critical line of physical defense.

-

Certified Chemical Fume Hood: All manipulations of the solid compound (weighing, transfers, preparing solutions) must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains aerosols and dust, directly mitigating the respiratory irritation hazard (H335).[5]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of any fugitive vapors or dust.

-

Accessible Emergency Equipment: A certified and tested safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.[5]

Administrative Controls

These are the procedures and protocols that dictate safe work habits.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and approved. This SOP should be based on this guide and include specific steps for all planned experiments.

-

Training: All personnel must be trained on the potential hazards, the specific SOPs, and emergency procedures before beginning work. This training must be documented.[6][7]

-

Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to trained and authorized personnel only.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.[8][9][10]

Table 2: Mandatory PPE for Handling 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl

| Protection Type | Specification | Rationale and Causality |

| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.[11] | Protects against the serious eye irritation hazard (H319). Goggles provide a seal against dust and splashes that standard safety glasses do not. |

| Hand Protection | Disposable nitrile gloves (minimum thickness of 4-5 mil). Consider double-gloving for extended procedures.[11] | Prevents direct contact with the skin, mitigating the skin irritation hazard (H315). Gloves must be inspected before use and changed immediately if contaminated. |

| Body Protection | A long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling solutions. | Protects personal clothing and underlying skin from accidental spills and contamination. |

| Footwear | Closed-toe, non-permeable shoes. | Protects feet from spills and dropped objects.[10] |

| Respiratory | Not required if all work is performed in a certified chemical fume hood. If a fume hood is not available (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter would be necessary after a formal risk assessment. | The fume hood provides superior respiratory protection. Relying on a respirator outside of a hood increases risk and requires a formal respiratory protection program under OSHA. |

Part 3: Methodologies for Safe Handling, Storage, and Spill Response

This section details the practical, step-by-step protocols that form a self-validating safety system.

Experimental Protocol: Safe Handling and Dispensing

-

Preparation: Before retrieving the compound, ensure the fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items. Don personal protective equipment as specified in Table 2.

-

Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated weighing enclosure that is vented. Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could generate dust.

-

Dispensing/Solution Prep: If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing. Cap the container before agitating or sonicating.

-

Cleanup: After handling, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container.[5]

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves and exiting the work area.[10]

Storage Protocol

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Container: Keep the compound in its original, tightly sealed container.[12]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12]

-

Incompatibilities: Based on the chemistry of related compounds, segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially exothermic or violent reactions.[9][12]

-

Atmosphere: While specific stability data is lacking, it is prudent to store under an inert atmosphere (e.g., argon or nitrogen) if the compound will be kept for an extended period, as amine-containing compounds can be susceptible to oxidation.

Emergency Protocol: Small-Scale Spill Response

This workflow provides a clear decision path in the event of an accidental release.

Caption: Decision workflow for a small-scale chemical spill.

Part 4: First Aid and Toxicological Caveats

First aid measures for a compound with this anticipated hazard profile should be initiated immediately following any exposure, while medical attention is sought.

Table 3: Emergency First Aid Procedures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[13] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Toxicological Integrity: Acknowledging the Data Gap

It is critical to reiterate that no specific toxicological data, such as LD50 (median lethal dose) or carcinogenicity studies, are available for 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl. The hazard statements are based on classification rules for chemical families and are not derived from direct testing of this molecule.

The most important principle in this context is: The absence of data is not evidence of the absence of hazard.

All novel chemical entities must be treated as potentially hazardous until proven otherwise. The procedures outlined in this guide are designed to provide a robust margin of safety in the face of this uncertainty. Researchers and drug development professionals have a professional and ethical responsibility to adopt such a conservative stance to ensure the safety of themselves and their colleagues.

References

-

AK Scientific, Inc. Safety Data Sheet: 2,6-Dichloromethylpyridine hydrochloride. Link

-

Alliance of Chemical Associations. Globally Harmonized System | Understanding GHS Hazard & Precautionary Statements. Link

-

CEMA. H-phrases (hazard statements). Link

-

Environmental Health and Safety, University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. Link

-

GHS hazard statements - Wikipedia. Link

-

MSDS Europe. Hazard statements. Link

-

Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Link

-

Occupational Safety and Health Administration. 29 CFR § 1910.1200 - Hazard communication. Link

-

GZ Industrial Supplies. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Link

-

European Chemicals Agency. List of GHS Hazard and Precautionary Statements. Link

-

Environmental Health and Safety, University of California, Irvine. Laboratory PPE Selection Guide. Link

-

National Association of Safety Professionals. OSHA Hazard Communication Standard (HAZCOM) 1910.1200. Link

-

Centers for Disease Control and Prevention. Chemical Safety in the Workplace. Link

-

Environmental Health & Safety, University of Colorado Boulder. Safe Lab Practices. Link

-

U.S. Government Publishing Office. Hazard Communication 29 CFR 1910.1200. Link

-

SDS Manager. Safety Rules in Chemical Laboratories: A Practical Guide. Link

Sources

- 1. You are being redirected... [bio-world.com]

- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 4. chem-space.com [chem-space.com]

- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 6. 29 CFR § 1910.1200 - Hazard communication. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]

- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 9. gz-supplies.com [gz-supplies.com]

- 10. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]

- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 12. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 13. research.arizona.edu [research.arizona.edu]

Methodological & Application

Introduction: The Significance of the 2-Chloro-5-(pyrrolidin-3-yl)pyridine Scaffold

An Application Note and Protocol for the Synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

The pyrrolidine ring is a foundational heterocyclic scaffold, prominently featured in a vast array of biologically active natural products and medicinal molecules.[1] Its unique stereochemical and conformational properties make it a "privileged scaffold" in drug discovery, capable of interacting with multiple receptor types. When incorporated into a substituted pyridine framework, such as in 2-Chloro-5-(pyrrolidin-3-yl)pyridine, it forms a core structure for potent and selective ligands. Notably, analogs of this scaffold have shown high affinity for nicotinic acetylcholine receptors (nAChRs), which are critical targets in the development of therapeutics for neurological and psychiatric disorders.[2]

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride, a key intermediate for drug development and lead optimization. The presented protocols are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deep understanding of the synthesis.

Overall Synthetic Strategy: A Convergent Approach

A robust and efficient synthesis of the target compound is best achieved through a convergent strategy. This involves the independent synthesis of two key building blocks—a protected pyrrolidine derivative and a functionalized pyridine ring—followed by their strategic coupling. This approach maximizes yield and simplifies purification by building complexity in a controlled, stepwise manner.

The retrosynthetic analysis reveals a logical disconnection at the C-N bond, identifying tert-butyl 3-aminopyrrolidine-1-carboxylate (I) and 2-chloro-5-iodopyridine (II) as ideal starting synthons. The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt.

Part A: Synthesis of Key Intermediates

Protocol 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate (I)

The Boc protecting group is essential for this synthetic route. It prevents the pyrrolidine's secondary amine from participating in undesired side reactions during the coupling step and ensures that the C-N bond forms exclusively at the 3-position. There are multiple established routes to this intermediate; a common and reliable method involves the reduction of a corresponding azide or the reductive amination from a ketone precursor.[3][4] An economically viable, scalable synthesis often starts from L-aspartic acid.[3] For the purpose of this protocol, we will describe a common laboratory-scale procedure starting from a commercially available precursor.

Methodology: Reductive Amination

-

Setup: To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (5.0 eq).

-

Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The acidic nature of the ammonium acetate buffer (in situ) promotes imine formation and activation.

-

-

Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material. Once complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy any remaining reducing agent.

-

Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Final Purification: The crude product can be purified by silica gel column chromatography (eluent: dichloromethane/methanol gradient, e.g., 20:1 to 15:1) to afford tert-butyl 3-aminopyrrolidine-1-carboxylate (I) as a pale yellow oil.[3]

Protocol 2: Synthesis of 2-Chloro-5-iodopyridine (II)

2-Chloro-5-iodopyridine is the electrophilic partner in the key coupling step. The iodine at the 5-position provides a more reactive site for palladium-catalyzed cross-coupling reactions compared to a chlorine atom, facilitating the crucial C-N bond formation under milder conditions.[5] This intermediate is commercially available but can also be synthesized from 2-amino-5-iodopyridine via a Sandmeyer-type reaction.[6]

Methodology: Sandmeyer-type Reaction

-

Diazotization: Suspend 2-amino-5-iodopyridine (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 6 M). Cool the suspension to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.

-

Causality Note: The cold, acidic conditions are critical for the formation and stability of the intermediate diazonium salt. Premature decomposition can lead to undesired side products.

-

-

Chloro-de-diazotization: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution dropwise to the CuCl solution at room temperature. Vigorous nitrogen gas evolution will be observed.

-

Causality Note: Copper(I) chloride catalyzes the displacement of the diazonium group with a chloride ion, a key step in the Sandmeyer reaction.

-

-

Workup: Heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion. Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is ~8.

-

Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude solid can be purified by recrystallization or silica gel chromatography to yield 2-chloro-5-iodopyridine (II) as a solid.[6][7]

Part B: Coupling, Deprotection, and Salt Formation

Protocol 3: Buchwald-Hartwig Amination

This reaction is the cornerstone of the synthesis, forming the critical C-N bond between the pyridine and pyrrolidine rings. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[8] The choice of a bulky, electron-rich biarylphosphine ligand is crucial for facilitating both the oxidative addition of the C-I bond to the Pd(0) center and the subsequent reductive elimination of the desired product.[5][9]

Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Causality Note: The Pd(0) catalyst is sensitive to oxygen and must be handled under strictly anhydrous and anaerobic conditions to prevent deactivation.[5]

-

-

Reagent Addition: To the flask, add Pd₂(dba)₃ (1-3 mol%), a suitable biarylphosphine ligand such as RuPhos (2-6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Solvent and Substrates: Add anhydrous toluene or 1,4-dioxane via syringe. Begin stirring, then add 2-chloro-5-iodopyridine (II) (1.0 eq) and tert-butyl 3-aminopyrrolidine-1-carboxylate (I) (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 3-((6-chloropyridin-3-yl)amino)pyrrolidine-1-carboxylate as the coupled product.

Protocol 4: Boc-Deprotection and Hydrochloride Salt Formation

The final step involves the acid-catalyzed removal of the Boc group. Using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane is highly efficient, as it cleaves the Boc group and simultaneously protonates the basic nitrogen atoms of the product, causing it to precipitate as the desired hydrochloride salt.[11][12]

Methodology:

-

Setup: Dissolve the purified coupled product (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or methanol in a round-bottom flask.

-

Deprotection: Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

-

Causality Note: The reaction proceeds via acid-catalyzed cleavage of the tert-butyl ester of the carbamic acid. The resulting stable tert-butyl cation and carbamic acid intermediate, which readily decarboxylates, drives the reaction forward. The hydrochloride salt of the product is typically insoluble in the reaction medium, facilitating its isolation.[13]

-

-

Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form. Monitor by TLC or LC-MS until the starting material is fully consumed.

-

Workup: If a precipitate has formed, collect the solid by vacuum filtration. Wash the collected solid with diethyl ether or MTBE to remove non-polar impurities and residual solvent.[11]

-

Drying: Dry the solid under vacuum to yield the final product, 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride , as a stable, crystalline solid.

Quantitative Data Summary

The following table provides an overview of the reagents and typical yields for this synthetic sequence. Note that yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Equivalents (Typical) | Solvent | Product | Typical Yield |

| 1 | t-Butyl 3-oxopyrrolidine-1-carboxylate | NH₄OAc, NaBH₃CN | 5.0, 1.5 | Methanol | Intermediate I | 75-85% |

| 2 | 2-Amino-5-iodopyridine | NaNO₂, CuCl, HCl | 1.2, 1.5 | Water/HCl | Intermediate II | 60-70% |

| 3 | Intermediates I & II | Pd₂(dba)₃, RuPhos, NaOtBu | 0.02, 0.04, 1.4 | Toluene | Coupled Product | 70-90% |

| 4 | Coupled Product | 4 M HCl in Dioxane | 5-10 | Dioxane/EtOAc | Final Product HCl | >95% |

References

-

IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

-

Taylor & Francis Online. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Available from: [Link]

-

ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Available from: [Link]

-

PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

-

ResearchGate. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available from: [Link]

- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

Sources